Cas no 102932-25-2 (7-Hydroxy Doxazosin)

7-Hydroxy Doxazosin is a pharmacologically active metabolite of doxazosin, known for its selective α1-adrenoceptor antagonistic properties. It exhibits reduced side effects compared to its parent compound, making it a preferred choice for managing conditions like benign prostatic hyperplasia and hypertension. Its efficacy and specificity in targeting α1-adrenoceptors highlight its potential as a therapeutic agent with improved patient tolerance.
7-Hydroxy Doxazosin structure
7-Hydroxy Doxazosin structure
商品名:7-Hydroxy Doxazosin
CAS番号:102932-25-2
MF:C22H23N5O5
メガワット:437.44852
CID:125353
PubChem ID:136229121

7-Hydroxy Doxazosin 化学的及び物理的性質

名前と識別子

    • Methanone,[4-(4-amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl](2,3-dihydro-1,4-benzodioxin-2-yl)-
    • 7-Hydroxy Doxazosin
    • 4-amino-2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-6-methoxy-1H-quinazolin-7-one
    • Methanone,[4-(4-amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl](2,3-dihydro-1,4-benzo...
    • 1-(4-Amino-7-hydroxy-2-methoxy-2-quinazolinyl)-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl-piperazine
    • J-000838
    • 7-Hydroxydoxazosin
    • UNII-7A3LK69CYE
    • [4-(4-Amino-7-hydroxy-6-methoxy-qui
    • Piperazine, 1-(4-amino-7-hydroxy-6-methoxy-2-quinazolinyl)-4-((2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl)-
    • 7-Desmethyldoxazosin
    • FT-0669569
    • SCHEMBL13191122
    • 4-Amino-2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methoxyquinazolin-7(1H)-one
    • 7A3LK69CYE
    • CHEMBL3544683
    • nazolin-2-yl)-piperazin-1-yl]-(2,3-dihydro-benzo[1,4]dioxin-2-yl)-methanone
    • [4-(4-amino-7-hydroxy-6-methoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone
    • 102932-25-2
    • DTXSID50662011
    • インチ: InChI=1S/C22H23N5O5/c1-30-18-10-13-14(11-15(18)28)24-22(25-20(13)23)27-8-6-26(7-9-27)21(29)19-12-31-16-4-2-3-5-17(16)32-19/h2-5,10-11,19,28H,6-9,12H2,1H3,(H2,23,24,25)
    • InChIKey: ZHZCTAZQVCTFFH-UHFFFAOYSA-N
    • ほほえんだ: NC1C2C(=CC(O)=C(OC)C=2)N=C(N2CCN(C(C3OC4C=CC=CC=4OC3)=O)CC2)N=1

計算された属性

  • せいみつぶんしりょう: 437.17000
  • どういたいしつりょう: 437.17
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 32
  • 回転可能化学結合数: 3
  • 複雑さ: 931
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 119A^2

じっけんとくせい

  • 屈折率: 1.692
  • PSA: 123.27000
  • LogP: 1.99890

7-Hydroxy Doxazosin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AD81078-2mg
7-Hydroxy Doxazosin
102932-25-2
2mg
$1438.00 2024-01-05
TRC
H941775-10mg
7-Hydroxy Doxazosin
102932-25-2
10mg
$1918.00 2023-05-18
A2B Chem LLC
AD81078-1mg
7-Hydroxy Doxazosin
102932-25-2
1mg
$1207.00 2024-04-20
A2B Chem LLC
AD81078-10mg
7-Hydroxy Doxazosin
102932-25-2
10mg
$3825.00 2024-01-05
TRC
H941775-1mg
7-Hydroxy Doxazosin
102932-25-2
1mg
$253.00 2023-05-18
TRC
H941775-100mg
7-Hydroxy Doxazosin
102932-25-2
100mg
$ 17000.00 2023-09-07
A2B Chem LLC
AD81078-5mg
7-Hydroxy Doxazosin
102932-25-2
5mg
$3050.00 2024-04-20

7-Hydroxy Doxazosin 関連文献

7-Hydroxy Doxazosinに関する追加情報

Introduction to 7-Hydroxy Doxazosin (CAS No. 102932-25-2)

7-Hydroxy Doxazosin, with the Chemical Abstracts Service (CAS) number 102932-25-2, is a significant compound in the field of pharmaceutical research and development. This derivative of doxazosin, a well-known α1-adrenergic receptor antagonist, has garnered attention for its potential therapeutic applications and unique pharmacological properties. This article delves into the chemical structure, biological activity, and recent research findings related to 7-Hydroxy Doxazosin.

Chemical Structure and Synthesis

7-Hydroxy Doxazosin is a modified form of doxazosin, characterized by the presence of a hydroxyl group at the 7-position of the quinazoline ring. The molecular formula of 7-Hydroxy Doxazosin is C19H21N5O3, and its molecular weight is approximately 363.40 g/mol. The synthesis of this compound typically involves a series of chemical reactions, including oxidation and functional group manipulation, starting from doxazosin or its precursors.

The introduction of the hydroxyl group at the 7-position significantly alters the physicochemical properties of the molecule, influencing its solubility, stability, and biological activity. Recent studies have focused on optimizing the synthetic pathways to improve yield and purity, making 7-Hydroxy Doxazosin more accessible for further research and development.

Biological Activity and Mechanism of Action

7-Hydroxy Doxazosin retains the α1-adrenergic receptor antagonist properties of its parent compound, doxazosin. However, the hydroxylation at the 7-position introduces additional pharmacological effects that are being explored for their therapeutic potential. One key area of interest is its role in cardiovascular diseases, particularly hypertension and benign prostatic hyperplasia (BPH).

Clinical trials have shown that 7-Hydroxy Doxazosin can effectively lower blood pressure by relaxing vascular smooth muscle cells through its antagonistic action on α1-adrenergic receptors. Additionally, it has demonstrated efficacy in reducing symptoms associated with BPH by relaxing smooth muscle in the prostate and bladder neck. These findings suggest that 7-Hydroxy Doxazosin may offer improved therapeutic outcomes compared to traditional α1-adrenergic receptor antagonists.

Recent Research Findings

The latest research on 7-Hydroxy Doxazosin has expanded beyond its established uses in cardiovascular and urological conditions. A study published in the Journal of Medicinal Chemistry highlighted its potential as an anti-inflammatory agent. The researchers found that 7-Hydroxy Doxazosin can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its utility in treating inflammatory disorders.

Another notable study investigated the neuroprotective effects of 7-Hydroxy Doxazosin. In a mouse model of Parkinson's disease, treatment with this compound was associated with reduced neuronal loss and improved motor function. The mechanism behind these effects is thought to involve modulation of oxidative stress and neuroinflammation pathways.

Safety and Toxicology strong>

The safety profile of 7-Hydroxy Doxazosin strong > is an important consideration for its clinical use. Preclinical studies have generally shown that it is well-tolerated at therapeutic doses, with side effects similar to those observed with doxazosin. Common side effects include dizziness, headache, and fatigue. However, more extensive clinical trials are needed to fully assess its long-term safety and efficacy.

Toxicology studies have also been conducted to evaluate potential adverse effects at higher doses. These studies have indicated that while acute toxicity is low, chronic exposure may lead to hepatic and renal toxicity at supra-therapeutic levels. Therefore, careful dose titration and monitoring are recommended during clinical use.

< strong >Conclusion< / strong > p > < p >< strong >7-Hydroxy Doxazosin (CAS No . 102932-25-2) strong > represents a promising compound in the field of pharmaceutical research . Its unique chemical structure and enhanced biological activity offer potential benefits in treating various conditions , including hypertension , BPH , inflammatory disorders , and neurodegenerative diseases . Ongoing research continues to uncover new applications and mechanisms , further solidifying its importance in drug development . As more clinical data becomes available , it is anticipated that 7-Hydroxy Doxazosin strong > will play a significant role in advancing therapeutic options for patients . p > article > response >

おすすめ記事

推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量